REACTION_CXSMILES
|
BrCBr.[NH2:4][C:5]1[N:10]=[CH:9][N:8]=[C:7]2[NH:11][N:12]=[CH:13][C:6]=12.N(OCCC(C)C)=O.C(N(CC)CC)C.[C:29]([O:33][C:34]([N:36]1[CH2:41][CH2:40]N[CH2:38][CH2:37]1)=[O:35])([CH3:32])([CH3:31])[CH3:30]>>[C:29]([O:33][C:34]([N:36]1[CH2:41][CH2:40][N:4]([C:5]2[N:10]=[CH:9][N:8]=[C:7]3[NH:11][N:12]=[CH:13][C:6]=23)[CH2:38][CH2:37]1)=[O:35])([CH3:32])([CH3:31])[CH3:30]
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Name
|
|
Quantity
|
420.8 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2C(=NC=N1)NN=C2
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
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Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in dimethylformamide (5 mL)
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
After the reaction solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C2C(=NC=N1)NN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.07 mmol | |
AMOUNT: MASS | 20.4 mg | |
YIELD: PERCENTYIELD | 2% | |
YIELD: CALCULATEDPERCENTYIELD | 2.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |